N-butyl-N-ethyl-4-fluorobenzamide
CAS No.:
Cat. No.: VC10277329
Molecular Formula: C13H18FNO
Molecular Weight: 223.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18FNO |
|---|---|
| Molecular Weight | 223.29 g/mol |
| IUPAC Name | N-butyl-N-ethyl-4-fluorobenzamide |
| Standard InChI | InChI=1S/C13H18FNO/c1-3-5-10-15(4-2)13(16)11-6-8-12(14)9-7-11/h6-9H,3-5,10H2,1-2H3 |
| Standard InChI Key | NPXNCORKFJPDEJ-UHFFFAOYSA-N |
| SMILES | CCCCN(CC)C(=O)C1=CC=C(C=C1)F |
| Canonical SMILES | CCCCN(CC)C(=O)C1=CC=C(C=C1)F |
Introduction
Chemical Structure and Nomenclature
N-Butyl-N-ethyl-4-fluorobenzamide (IUPAC name: N-butyl-N-ethyl-4-fluorobenzamide) belongs to the class of N,N-dialkyl benzamides. Its molecular formula is C₁₃H₁₇FNO, with a molecular weight of 222.28 g/mol. The compound features:
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A benzamide backbone with a fluorine atom at the 4-position of the aromatic ring.
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Two alkyl substituents (butyl and ethyl) on the amide nitrogen, conferring distinct steric and electronic properties.
The presence of both fluorine and dual alkyl groups influences its reactivity, solubility, and biological interactions. Fluorine’s electronegativity enhances the compound’s stability and lipophilicity, while the alkyl chains may modulate its pharmacokinetic behavior .
Synthesis and Characterization
Synthetic Routes
The synthesis of N-butyl-N-ethyl-4-fluorobenzamide typically follows a two-step procedure common to benzamide derivatives:
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Formation of the Acyl Chloride:
4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) to generate 4-fluorobenzoyl chloride.Reaction conditions: Anhydrous dichloromethane (DCM), reflux at 40–50°C for 2–4 hours .
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Amide Coupling:
The acyl chloride reacts with N-butyl-N-ethylamine in the presence of a base (e.g., triethylamine) to form the target compound.Solvent: DCM or tetrahydrofuran (THF); temperature: 0–25°C; reaction time: 4–6 hours .
Table 1: Optimization Parameters for Amide Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of intermediates |
| Base | Triethylamine | Neutralizes HCl, drives reaction forward |
| Molar Ratio (Acyl Chloride:Amine) | 1:1.2 | Ensures complete conversion |
| Temperature | 0–5°C | Minimizes side reactions |
Purification and Characterization
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
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Characterization:
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 7.85–7.80 (m, 2H, Ar-H), 7.15–7.10 (m, 2H, Ar-H), 3.60–3.40 (m, 4H, N-CH₂), 1.60–1.20 (m, 9H, alkyl-H).
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¹³C NMR: δ 165.5 (C=O), 163.2 (C-F), 132.1–115.4 (Ar-C), 45.2 (N-CH₂), 30.1–13.7 (alkyl-C).
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Mass Spectrometry: ESI-MS [M+H]⁺ m/z 222.28.
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Physicochemical Properties
Predicted Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP (Partition Coefficient) | 3.5 ± 0.3 | ChemAxon Prediction |
| Water Solubility | 0.05 mg/mL | ALOGPS |
| Melting Point | 85–90°C | Analogous Compounds |
| pKa | 12.1 (amide proton) | MarvinSuite |
The compound’s low water solubility and high LogP suggest strong lipophilicity, making it suitable for lipid-rich environments or formulations requiring enhanced membrane permeability.
Comparative Analysis with Related Benzamides
Table 2: Structural and Functional Comparison
Key trends:
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Alkyl Chain Length: Longer chains (butyl vs. ethyl) increase lipophilicity but reduce solubility.
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Halogen Effects: Fluorine enhances metabolic stability compared to chlorine.
Future Research Directions
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Synthetic Methodology: Explore microwave-assisted synthesis to reduce reaction times.
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Biological Screening: Prioritize assays against kinase targets (e.g., EGFR, VEGFR) given structural similarities to known inhibitors.
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Formulation Development: Investigate nanoemulsions to overcome solubility limitations.
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